JNJ-40355003
Overview
Description
JNJ40355003 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of fatty acid amides, including anandamide, oleoyl ethanolamide, and palmitoyl ethanolamide. By inhibiting FAAH, JNJ40355003 elevates the levels of these fatty acid amides in the plasma, which can have various physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of JNJ40355003 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: JNJ40355003 primarily undergoes substitution reactions, where specific functional groups are introduced or modified. It may also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of JNJ40355003 include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and various acids and bases to facilitate the reactions .
Major Products Formed: The major products formed from the reactions involving JNJ40355003 are typically derivatives with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
JNJ40355003 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of FAAH inhibition and the effects of elevated fatty acid amide levels. In biology, it helps in understanding the role of fatty acid amides in various physiological processes. In medicine, JNJ40355003 is being investigated for its potential therapeutic effects in conditions such as pain and inflammation. In industry, it may be used in the development of new pharmaceuticals and other products .
Mechanism of Action
JNJ40355003 exerts its effects by selectively inhibiting the enzyme fatty acid amide hydrolase (FAAH). This inhibition prevents the degradation of fatty acid amides, leading to elevated levels of these compounds in the plasma. The increased levels of fatty acid amides can interact with various molecular targets and pathways, resulting in physiological effects such as pain relief and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to JNJ40355003 include other FAAH inhibitors such as URB597, PF-04457845, and BIA 10-2474. These compounds also inhibit FAAH and elevate the levels of fatty acid amides .
Uniqueness: What sets JNJ40355003 apart from other FAAH inhibitors is its high selectivity and potency. It has been shown to be effective in various animal models, including rats, dogs, and cynomolgous monkeys, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
CAS No. |
1394894-41-7 |
---|---|
Molecular Formula |
C23H23ClN4O2 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-pyridin-3-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H23ClN4O2/c24-19-6-8-21(9-7-19)30-22-5-1-3-18(15-22)17-27-11-13-28(14-12-27)23(29)26-20-4-2-10-25-16-20/h1-10,15-16H,11-14,17H2,(H,26,29) |
InChI Key |
CTYVKSQPMCSUOR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-40355003; JNJ 40355003; JNJ40355003. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.